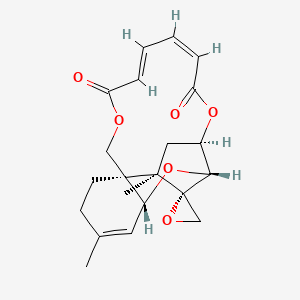
Verrucene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verrucene is a naturally occurring sesquiterpene compound that has been isolated from various marine organisms, particularly sponges. It is known for its complex molecular structure and potential biological activities, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verrucene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and reduction reactions to form the characteristic sesquiterpene structure. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as biotransformation using microbial cultures and advanced chemical synthesis are being explored to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Verrucene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are used under controlled conditions.
Major Products Formed
Scientific Research Applications
Verrucene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Verrucene exerts its effects involves interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can modulate signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
Farnesol: Another sesquiterpene with similar structural features but different biological activities.
Germacrene: Shares the sesquiterpene backbone but has distinct functional groups and reactivity.
Bisabolene: A sesquiterpene with comparable molecular weight and structure but different sources and applications.
Uniqueness of Verrucene
This compound stands out due to its unique molecular structure, which includes multiple rings and functional groups that contribute to its diverse reactivity and biological activities
Properties
CAS No. |
123085-81-4 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(1R,5E,7Z,11R,13R,14S,15R,17R)-13,19-dimethylspiro[3,10,16-trioxatetracyclo[11.8.0.01,17.011,15]henicosa-5,7,18-triene-14,2'-oxirane]-4,9-dione |
InChI |
InChI=1S/C21H24O6/c1-13-7-8-20-11-24-16(22)5-3-4-6-17(23)26-14-10-19(20,2)21(12-25-21)18(14)27-15(20)9-13/h3-6,9,14-15,18H,7-8,10-12H2,1-2H3/b5-3+,6-4-/t14-,15-,18-,19-,20-,21+/m1/s1 |
InChI Key |
OBDCZVPQHSXTML-RXJRPKKOSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/C=C\C(=O)O[C@@H]4C[C@]3([C@@]5([C@@H]4O2)CO5)C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=CC=CC(=O)OC4CC3(C5(C4O2)CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















